Menaquinone 9

Description

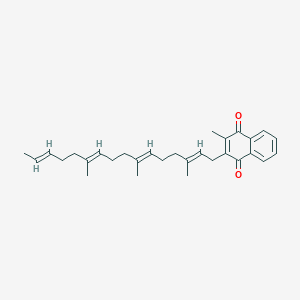

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6+,22-14+,23-16+,24-20+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXVJDFZHGQKSV-MZQLRRPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Bacterial Respiration: A Technical Guide to Menaquinone-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (B191817) (MK-9), a member of the vitamin K2 family, is a cornerstone of the bacterial electron transport chain. This lipophilic molecule, embedded within the cytoplasmic membrane, is a critical electron carrier, facilitating both aerobic and anaerobic respiration in a wide array of bacteria.[1][2] Its central role in bacterial energy metabolism and its absence in human cells make the menaquinone biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biological functions of MK-9 in bacteria, detailed experimental methodologies for its investigation, and a summary of key quantitative data to empower further research and therapeutic development.

Core Biological Function of Menaquinone-9 in Bacteria

Menaquinone-9 is an essential component of the electron transport chain in numerous bacteria, where it functions as a mobile electron carrier, shuttling electrons from various dehydrogenases to terminal reductases.[1][2][3] This process is fundamental to the generation of a proton motive force across the bacterial membrane, which is subsequently harnessed for ATP synthesis.

Under aerobic conditions , menaquinol-9 (the reduced form of MK-9, MKH2-9) transfers electrons to terminal oxidases, which in turn reduce molecular oxygen.[1] In anaerobic environments , where oxygen is absent, MKH2-9 donates electrons to alternative terminal reductases, enabling the utilization of other electron acceptors such as nitrate (B79036) or fumarate (B1241708).[1][3] The versatility of the menaquinone pool is a key adaptation that allows bacteria to thrive in diverse and fluctuating environmental conditions.[1]

Key Enzymatic Interactions

Several crucial enzyme complexes within the bacterial cytoplasmic membrane interact with the menaquinone-9 pool:

-

NADH:Menaquinone Oxidoreductase (Type II NADH Dehydrogenase): This enzyme complex is a primary entry point for electrons into the electron transport chain. It catalyzes the transfer of electrons from NADH to MK-9, resulting in its reduction to menaquinol-9 (MKH2-9).[1][2]

-

Succinate (B1194679) Dehydrogenase: This enzyme also contributes to the reduction of the menaquinone pool by oxidizing succinate to fumarate and transferring the liberated electrons to MK-9.[2]

-

Menaquinol:Fumarate Oxidoreductase (Fumarate Reductase): Under anaerobic conditions, this enzyme facilitates the transfer of electrons from MKH2-9 to fumarate, which acts as a terminal electron acceptor, producing succinate.[2]

-

Nitrate Reductase: In the absence of oxygen, many bacteria can utilize nitrate as a terminal electron acceptor. Menaquinol-9 donates electrons to nitrate reductase, which catalyzes the reduction of nitrate to nitrite.[3]

Quantitative Data

Understanding the quantitative aspects of menaquinone-9 is vital for modeling bacterial metabolism and for the rational design of targeted inhibitors.

Table 1: Menaquinone-9 Content in Various Bacterial Species

| Bacterial Species | Menaquinone Type(s) | Concentration | Reference |

| Lactococcus cremoris | MK-8, MK-9 (major) | Not specified | [4] |

| Escherichia coli | MK-8 (major), MK-9 | Not specified | [5] |

| Propionibacteria | MK-9(4H) (major) | 200 to 650 ng/g in cheese | [6] |

| Kocuria sp. RAM1 | MK-1, MK-3, MK-5(H2), MK-7(H6), MK-8(H2), MK-9 | Total MKs: 394.69 µg/ml | [7] |

| Flavobacterium meningosepticum | MK-4, MK-5, MK-6 | Not specified | [8] |

Table 2: Physicochemical and Electrochemical Properties of Menaquinone-9

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₀O₂ | [3] |

| Molecular Weight | 785.23 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 60-61 °C | [3] |

| Solubility | Soluble in Chloroform (B151607) (100 mg/ml); Slightly soluble in Benzene, Ethyl Acetate | [3] |

| UV Absorption (λmax) | 249, 270, 315 nm | [3] |

| Redox Midpoint Potential (Em) | Approximately -80 mV | [9] |

| Redox Midpoint Potential (Em, pH 7.5) of MK-8 | -110 mV | [10] |

Experimental Protocols

Extraction and Quantification of Menaquinone-9 from Bacterial Cultures

This protocol details a common method for extracting and quantifying MK-9 from bacterial cells using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

-

Bacterial cell pellet

-

Chloroform

-

n-Hexane

-

2-Propanol

-

Menaquinone-9 standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.[2]

-

Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).[2] For Gram-positive bacteria, a lysozyme (B549824) treatment step may be necessary to degrade the cell wall prior to solvent extraction.[11] A common method involves resuspending the cell pellet in a chloroform and methanol mixture (2:1, v/v) and agitating the suspension overnight at 4°C.[1]

-

Phase Separation and Collection: Centrifuge the mixture to separate the cell debris from the solvent extract. Carefully collect the supernatant containing the menaquinones.[1]

-

Drying: Evaporate the solvent from the collected supernatant using a rotary evaporator or vacuum concentrator at a low temperature (e.g., 35°C).[1]

-

Purification (Optional): The crude extract can be further purified using thin-layer chromatography (TLC) on silica (B1680970) gel plates with a developing solvent such as hexane/diethyl ether (85:15, v/v). The MK band can be visualized under UV light, scraped, and eluted with isopropanol.[11]

-

HPLC Analysis:

-

Quantification:

-

Identify the MK-9 peak in the sample chromatogram by comparing its retention time with that of the MK-9 standard.[2]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[2]

-

Determine the concentration of MK-9 in the sample by interpolating its peak area on the calibration curve.[2]

-

Construction of a men Gene Knockout Mutant

This protocol provides a general workflow for creating a knockout mutant of a gene in the menaquinone biosynthesis pathway (e.g., menA) using homologous recombination.

Materials:

-

Bacterial strain for knockout

-

Plasmids for homologous recombination (e.g., containing an antibiotic resistance cassette flanked by sequences homologous to the target gene)

-

Appropriate antibiotics

-

PCR reagents

-

Electroporator and cuvettes

Procedure:

-

Design and Construction of Knockout Vector:

-

Transformation and Homologous Recombination:

-

Introduce the constructed knockout vector into the target bacterial strain via electroporation or conjugation.

-

Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic.

-

-

Selection for Double Crossover:

-

Culture the single-crossover integrants under conditions that select for the second recombination event, which will result in the replacement of the target gene with the antibiotic resistance cassette. This often involves counter-selection methods.

-

-

Verification of Knockout:

-

Confirm the gene knockout by PCR using primers that flank the target gene region. The PCR product from the mutant should be a different size than the wild-type product.

-

Further verify the absence of MK-9 production in the mutant strain by performing extraction and HPLC analysis as described in Protocol 3.1.

-

NADH Dehydrogenase Activity Assay

This assay measures the activity of NADH dehydrogenase by monitoring the oxidation of NADH.[13]

Materials:

-

Bacterial membrane fraction or purified NADH dehydrogenase

-

50 mM sodium phosphate (B84403) buffer, pH 7.5

-

DDM (n-Dodecyl β-D-maltoside)

-

FAD (Flavin adenine (B156593) dinucleotide)

-

Asolectin

-

Quinone substrate (e.g., menadione (B1676200) or other menaquinone analogs)

-

NADH

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 0.05% DDM, 20 µM FAD, 125 µg/ml asolectin, and the desired concentration of the quinone substrate.[13]

-

Add Enzyme: Add the bacterial membrane preparation or purified enzyme to the reaction mixture.[13]

-

Initiate Reaction: Start the reaction by adding NADH to a final concentration of 25-250 µM.[13]

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[13]

-

Calculate Activity: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 cm⁻¹ mM⁻¹ at 340 nm).[13]

Visualizations

Signaling Pathways and Workflows

Caption: The menaquinone-9 biosynthesis pathway in bacteria.

Caption: Role of Menaquinone-9 in bacterial electron transport chains.

Caption: Workflow for creating a men gene knockout mutant.

Conclusion

Menaquinone-9 is a vital component of the bacterial electron transport chain, playing a central role in energy generation under both aerobic and anaerobic conditions.[1] Its unique presence in bacteria and its critical metabolic function make it an attractive target for the development of novel antibacterial therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of MK-9 and to explore innovative strategies for its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin K (Menaquinone) from marine Kocuria sp. RAM1: optimization, characterization and potential in vitro biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redox potential of menaquinone after aerobic - Bacteria Escherichia coli - BNID 104412 [bionumbers.hms.harvard.edu]

- 10. pnas.org [pnas.org]

- 11. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Type 2 NADH:menaquinone oxidoreductases from Staphylococcus aureus and the bactericidal action of phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Menaquinone-9 Biosynthesis Pathway in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menaquinones (MK), also known as vitamin K2, are essential lipid-soluble molecules that function as electron carriers in the respiratory chains of many bacteria, including Escherichia coli. They play a critical role in anaerobic respiration, making their biosynthesis pathway a key area of study for understanding bacterial metabolism and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biosynthesis of Menaquinone-9 (B191817) (MK-9), a minor but significant menaquinone species in E. coli. It details the core enzymatic steps of the o-succinylbenzoate (OSB) pathway, the genes involved, quantitative data where available, and detailed experimental protocols for pathway analysis.

The Core Biosynthesis Pathway of Menaquinone-9

E. coli synthesizes menaquinones via the canonical o-succinylbenzoate (OSB) pathway, which originates from the central metabolite chorismate, a product of the shikimate pathway.[1] The overall process can be divided into two main stages: the cytoplasmic synthesis of the naphthoquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA), and the subsequent membrane-associated prenylation and methylation steps to form the final menaquinone.[1][2]

The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster.[3]

The key steps are as follows:

-

Chorismate to Isochorismate: The pathway is initiated by the conversion of chorismate to isochorismate, a reaction catalyzed by Isochorismate Synthase, which is encoded by the menF gene.[1]

-

Formation of SEPHCHC: The enzyme SEPHCHC Synthase (menD) catalyzes the addition of an activated succinic semialdehyde moiety (derived from α-ketoglutarate) to isochorismate. This reaction forms the novel intermediate 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[4][5]

-

Pyruvate (B1213749) Elimination: SHCHC Synthase (menH) acts on SEPHCHC to eliminate pyruvate, yielding (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[1]

-

Aromatization to OSB: OSB Synthase (menC) catalyzes the dehydration of SHCHC, which results in the formation of the aromatic compound o-succinylbenzoate (OSB).[1]

-

CoA Ligation: The MenE enzyme, OSB-CoA Synthase, activates OSB by ligating it to Coenzyme A, forming OSB-CoA.[2]

-

Naphthoate Ring Formation: The bicyclic ring system is formed by Naphthoate Synthase (menB), which converts OSB-CoA to 1,4-dihydroxy-2-naphthoate (DHNA), the core naphthoquinone headgroup.[6] This step involves a thioesterase activity, which may be encoded by menI.[1][2]

-

Prenylation: At the cell membrane, the soluble DHNA headgroup is attached to a polyprenyl diphosphate (B83284) side chain.[1] For the synthesis of MK-9, this side chain is a 45-carbon nonaprenyl group derived from solanesyl diphosphate. This crucial step is catalyzed by the membrane-bound DHNA:polyprenyltransferase, encoded by the menA gene, and results in the formation of Demethylmenaquinone-9 (DMK-9).[1][3]

-

Methylation: In the final step, the methyl group from S-adenosyl-L-methionine (SAM) is transferred to the C2 position of the DMK-9 ring to form the final product, Menaquinone-9 (MK-9). This reaction is catalyzed by Demethylmenaquinone Methyltransferase, encoded by the menG (also known as ubiE) gene.[1]

Pathway Visualization

The following diagram illustrates the enzymatic steps involved in the biosynthesis of Menaquinone-9 in E. coli.

Caption: Menaquinone-9 biosynthesis pathway in E. coli.

Key Enzymes and Genes

The synthesis of menaquinones is a well-coordinated process involving multiple enzymes, the majority of which are encoded by the men gene cluster located at approximately 51 minutes on the E. coli chromosome, with the notable exception of menA.[3]

| Gene | Enzyme Name | Function in Pathway |

| menF | Isochorismate Synthase | Converts chorismate to isochorismate.[1] |

| menD | SEPHCHC Synthase | Catalyzes the addition of an α-ketoglutarate-derived moiety to isochorismate to form SEPHCHC.[4] |

| menH | SHCHC Synthase | Catalyzes the elimination of pyruvate from SEPHCHC to form SHCHC.[1] |

| menC | o-Succinylbenzoate (OSB) Synthase | Dehydrates SHCHC to form the aromatic OSB.[1] |

| menE | OSB-CoA Synthase | Activates OSB with Coenzyme A to form OSB-CoA.[2] |

| menB | Naphthoate Synthase | Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[6] |

| menI | DHNA-CoA Thioesterase | Believed to hydrolyze DHNA-CoA to DHNA.[1][2] |

| menA | DHNA:polyprenyltransferase | A membrane-bound enzyme that attaches the solanesyl diphosphate side chain to DHNA.[3] |

| menG (ubiE) | Demethylmenaquinone Methyltransferase | Catalyzes the final methylation of DMK-9 to MK-9 using SAM as a methyl donor.[1] |

Quantitative Data

| Parameter | Value / Observation | Enzyme | Significance |

| Kinetic Mechanism | Ping Pong bi bi | MenD | Provides insight into the order of substrate binding and product release.[7] |

| Inhibition | Competitive Inhibition | MenD | Phosphonate (B1237965) analogues of α-ketoglutarate act as competitive inhibitors. Monomethyl succinyl phosphonate (MMSP) is most effective with a Kᵢ of 700 nM.[7] |

| Allosteric Regulation | Feedback Inhibition | MenD | The downstream metabolite DHNA binds to a regulatory domain on MenD and inhibits its activity, controlling pathway flux.[8] |

| Cellular Content | Minor amounts of MK-9 | E. coli | While MK-8 is the major menaquinone, MK-9 and other homologues are present.[9] Heterologous expression of solanesyl diphosphate synthases can increase MK-9 production.[1] |

Experimental Protocols & Workflows

Studying the menaquinone biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Workflow for Menaquinone Analysis

The standard workflow for quantifying menaquinones from a bacterial culture involves extraction of total lipids followed by separation and detection using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: Experimental workflow for E. coli menaquinone analysis.

Protocol for Menaquinone Extraction and HPLC Analysis

This protocol is adapted from methodologies described for the analysis of menaquinones in E. coli.[3]

1. Cell Growth and Harvesting:

-

Grow E. coli strains under appropriate conditions (typically anaerobic to maximize menaquinone production) in a suitable medium (e.g., minimal medium with glucose).[3]

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer and store at -80°C until extraction.

2. Lipid Extraction:

-

Resuspend the cell pellet in a known volume of methanol.

-

Add petroleum ether (or a similar nonpolar solvent like n-hexane) at a ratio of 1:1 (v/v) with the methanol.

-

Vortex vigorously for 2-3 minutes to ensure thorough mixing and cell lysis.

-

Centrifuge to separate the phases (e.g., 2,000 x g for 10 minutes).

-

Carefully collect the upper organic (petroleum ether) phase, which contains the lipids, including menaquinones.

-

Repeat the extraction of the aqueous phase with fresh petroleum ether to maximize yield.

-

Note: Perform all extraction steps on ice and minimize exposure to light to prevent quinone degradation.[3]

3. Sample Preparation for HPLC:

-

Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a precise volume of the HPLC mobile phase (e.g., methanol:isopropylether, 3:1 v/v).[3]

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. RP-HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Zorbax ODS, 4.6 x 250 mm).[3]

-

Mobile Phase: Isocratic elution with methanol:isopropylether (3:1, v/v).[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Detection: UV detector set to a wavelength between 245 nm and 270 nm.[3][10]

-

Injection Volume: 5-20 µL.

-

Quantification: Compare the peak retention times and areas to those of known menaquinone standards (e.g., MK-4, MK-7, MK-8) to identify and quantify MK-9.

Protocol for MenD (SEPHCHC Synthase) Enzyme Assay

This is a continuous spectrophotometric assay that measures the consumption of the substrate isochorismate, which absorbs UV light.[1][7]

1. Reagents and Buffers:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM thiamine (B1217682) pyrophosphate (TPP).

-

Substrate 1: Stock solution of isochorismate in reaction buffer.

-

Substrate 2: Stock solution of α-ketoglutarate in reaction buffer.

-

Enzyme: Purified MenD enzyme preparation.

2. Assay Procedure:

-

Set up a UV-transparent cuvette in a spectrophotometer capable of reading at 278 nm and maintaining a constant temperature (e.g., 37°C).

-

To the cuvette, add the reaction buffer, α-ketoglutarate, and the purified MenD enzyme.

-

Initiate the reaction by adding a known concentration of isochorismate.

-

Immediately begin monitoring the decrease in absorbance at 278 nm over time.[7]

3. Data Analysis:

-

The initial linear phase of the absorbance decrease corresponds to the initial reaction velocity (v₀).

-

Calculate the rate of isochorismate consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for isochorismate is known.

-

Enzyme activity can be expressed in units such as µmol of substrate consumed per minute per mg of enzyme (Specific Activity).[11]

Conclusion

The menaquinone-9 biosynthesis pathway in E. coli is a complex and vital metabolic route essential for anaerobic survival. The pathway, from chorismate to the final MK-9 product, is now well-characterized, including the recent elucidation of key intermediates like SEPHCHC. While a complete quantitative kinetic profile of the entire pathway remains an area for further research, the individual enzymatic steps and their genetic basis are clearly defined. The methodologies provided herein offer a robust framework for researchers to investigate this pathway, explore its regulation, and identify potential targets for the development of new antibacterial therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone in E. coli: Identification of an Elusive Isomer of SEPHCHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanistic studies of the MenD-catalyzed reaction [harvest.usask.ca]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme assay - Wikipedia [en.wikipedia.org]

The Linchpin of Anaerobic Respiration: A Technical Guide to Menaquinone-9's Role in the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (B191817) (MK-9), a member of the vitamin K2 family, is a vital, lipid-soluble component of the electron transport chain (ETC) in a wide array of bacteria, including notable human pathogens like Mycobacterium tuberculosis and the extensively studied model organism Escherichia coli.[1][2] This guide provides a comprehensive technical overview of the pivotal role of MK-9 in bacterial bioenergetics. It delves into the quantitative aspects of its function, detailed experimental methodologies for its study, and visual representations of the core pathways in which it participates. A thorough understanding of MK-9's function is paramount for basic research and for the development of novel antimicrobial agents that target bacterial respiration.[3]

Core Function of Menaquinone-9 in the Electron Transport Chain

Embedded within the bacterial cytoplasmic membrane, menaquinone-9 functions as a crucial mobile electron carrier.[4] It facilitates cellular respiration, particularly under anaerobic conditions, by shuttling electrons from various dehydrogenases to terminal reductases.[5] This electron transfer is a key mechanism for generating a proton motive force across the membrane, which drives ATP synthesis.

In facultative anaerobes like E. coli, the menaquinone pool is essential for the function of several key anaerobic respiratory enzymes, including nitrate (B79036) reductase and fumarate (B1241708) reductase.[5][6] The lower redox potential of the menaquinone/menaquinol couple (MK/MKH₂) makes it particularly well-suited for electron transfer to these alternative acceptors in the absence of oxygen.[7]

Quantitative Data

A precise understanding of the quantitative parameters of MK-9 is essential for modeling bacterial metabolism and for the rational design of targeted therapeutics.

Physicochemical and Kinetic Properties of Menaquinone-9

| Parameter | Value | Organism/Condition | Reference(s) |

| Molecular Formula | C₅₆H₈₀O₂ | N/A | [5] |

| Molecular Weight | 785.23 g/mol | N/A | [5] |

| Appearance | Light yellow to yellow solid | N/A | [5] |

| Melting Point | 60-61 °C | N/A | [5] |

| UV Absorption (λmax) | 249, 270, 315 nm | N/A | [5] |

| Biochemical Standard Redox Potential (E'°) | -85 mV | In DMPC monolayers | [8] |

| Molar Ratio (MK-9:Nitrate Reductase αβ dimer) | ~1:1 | Escherichia coli (soluble form) | [9] |

| Molar Ratio (Total Naphthoquinone:Nitrate Reductase αβ dimer) | >6:1 | Escherichia coli (detergent-solubilized form) | [9] |

Menaquinone-9 Content in Bacterial Membranes

| Organism | Major Menaquinone Forms | Growth Conditions | Reference(s) |

| Lactococcus lactis subsp. cremoris MG1363 | MK-9, MK-8 | Not specified | [10] |

| Escherichia coli | MK-8, DMK-8 (minor amounts of MK-9) | Anaerobic | [6] |

| Propionibacteria | Tetrahydromenaquinone-9 [MK-9(4H)] | Cheese fermentation | [9] |

| Mycobacterium phlei | MK-9(II-H) | Not specified | [11] |

Signaling Pathways and Logical Relationships

The biosynthesis of menaquinone-9 and its function within the electron transport chain are tightly regulated and integrated with other cellular processes.

Menaquinone-9 Biosynthesis Pathway

The synthesis of menaquinone begins with chorismate, an intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster converts chorismate into the naphthoquinone headgroup, which is then prenylated and methylated at the cell membrane.[1][12]

Caption: The biosynthetic pathway of Menaquinone-9, starting from chorismate.

Electron Transport Chain with Menaquinone-9

Menaquinone-9 acts as a mobile carrier, accepting electrons from donor complexes like NADH dehydrogenase and transferring them to acceptor complexes such as nitrate reductase. This process contributes to the generation of a proton motive force.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Menaquinone production in genetically engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of the 45 kDa, membrane bound NADH dehydrogenase of Escherichia coli (NDH-2) and analysis of its interaction with ubiquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 | PLOS One [journals.plos.org]

- 8. The acid–base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and identification of menaquinone-9 from purified nitrate reductase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Composition Affects the Efficiency in the Functional Reconstitution of the Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Menaquinone-9: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a vital lipid-soluble molecule characterized by a 2-methyl-1-4-naphthoquinone ring and a side chain of nine isoprenoid units.[1] Primarily of bacterial origin, MK-9 is found in fermented foods and is synthesized by the gut microbiota.[2][3] Its significance in human physiology is underscored by its dual role as an essential cofactor for the gamma-glutamylation of vitamin K-dependent proteins (VKDPs) and as a key component of bacterial electron transport chains.[1][2] This technical guide provides a comprehensive overview of Menaquinone-9, detailing its biosynthesis, mechanisms of action, and relevant experimental methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Biosynthesis and Physiological Function

Menaquinone-9 is synthesized in bacteria through the well-characterized shikimate and o-succinylbenzoate (OSB) pathways, originating from the central metabolite chorismate.[4][5] A series of enzymatic reactions catalyzed by proteins encoded by the men gene cluster (MenA-H) culminates in the formation of MK-9.[4] In humans and other vertebrates, MK-9's primary function is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[1] This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) in VKDPs. This modification is critical for the biological activity of these proteins, enabling them to bind calcium and participate in essential physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.[1][6]

Quantitative Data Summary

Quantitative data for Menaquinone-9 is still emerging, with much of the existing research focusing on other vitamin K2 analogs like MK-4 and MK-7. The available data for MK-9 is summarized below.

| Parameter | Value/Observation | Species/Model | Reference |

| Pharmacokinetics | |||

| Half-life | Estimated to be long, around 60 hours. | Human (extrapolated from comparative studies) | [7] |

| Bioavailability | Data in humans is limited and a subject of ongoing research. A planned clinical trial (NCT07041645) will directly compare the bioavailability of MK-9 and MK-7.[6] Animal studies suggest absorption may decrease with longer side chains.[6] | Human/Rat | [6] |

| Peak Plasma Concentration (Cmax) | Not available from human studies. | Human | [6] |

| Time to Peak (Tmax) | Not available from human studies. | Human | [6] |

| In Vivo Efficacy (Bone Health) | |||

| Liver MK-9 Concentration | Significantly higher in mice fed 2.1 mg/kg diet compared to 0.06 mg/kg. | C57BL/6 Mice | [8][9] |

| Liver MK-4 Concentration | Significantly higher in mice fed 2.1 mg MK-9/kg diet, indicating conversion of MK-9 to MK-4. | C57BL/6 Mice | [8][9] |

| Bone MK-4 Concentration | MK-4 was the only form detected in bone, with significantly higher concentrations in mice receiving the higher MK-9 dose. 63-67% of skeletal MK-4 was derived from labeled MK-9. | C57BL/6 Mice | [8][9] |

| Bone Mineral Density | No significant difference observed between low and high dose MK-9 supplementation. | C57BL/6 Mice | [8][9] |

| In Vitro Activity | |||

| PXR Activation | All tested forms of vitamin K (including longer-chain menaquinones) increased MDR1 mRNA levels, but only MK-4 significantly increased CYP3A4 mRNA levels, suggesting differential effects on PXR activation. | Human intestinal carcinoma LS180 cells | [10] |

Signaling and Metabolic Pathways

Menaquinone-9 Biosynthesis Pathway in E. coli

The biosynthesis of MK-9 in bacteria is a potential target for novel antimicrobial agents as this pathway is absent in humans.[9] The pathway begins with chorismate and proceeds through a series of enzymatic steps to produce the final MK-9 molecule.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

In vertebrates, MK-9 participates in the vitamin K cycle, a critical pathway for the activation of VKDPs.[6] This cycle involves the reduction of the quinone form of vitamin K to the active hydroquinone, which is then used by GGCX for carboxylation.

Potential Pregnane (B1235032) X Receptor (PXR) Signaling

Emerging evidence suggests that some forms of vitamin K2, particularly MK-4, can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP3A4.[10] While direct evidence for MK-9 is limited, its structural similarity to other menaquinones suggests a potential for interaction.

Experimental Protocols

Quantification of Menaquinone-9 in Human Plasma by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of MK-9 in human plasma.

1. Materials and Reagents:

-

Menaquinone-9 analytical standard

-

Menaquinone-4-d7 (Internal Standard, IS)

-

Human plasma (blank)

-

Ethanol (B145695), n-hexane, methanol (B129727) (HPLC grade)

-

Formic acid

2. Sample Preparation:

-

To 200 µL of plasma, calibrator, or quality control sample, add 20 µL of the internal standard working solution.

-

Add 600 µL of ethanol to precipitate proteins and vortex for 30 seconds.

-

Add 1.5 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic (n-hexane) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-MS/MS Conditions:

-

HPLC System: Capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions should be optimized for the specific instrument.

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay (HPLC-Based)

This assay measures the activity of GGCX using a fluorescently labeled peptide substrate.

1. Materials and Reagents:

-

GGCX-containing microsomal preparation (from liver or recombinant source)

-

Fluorescently labeled peptide substrate (e.g., FLEEL)

-

Menaquinone-9 (as the vitamin K cofactor)

-

Dithiothreitol (DTT) for reducing MK-9

-

Reaction buffer (e.g., Tris-HCl with CHAPS)

-

Quenching solution (e.g., trifluoroacetic acid)

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTT, reduced MK-9, and the fluorescently labeled peptide substrate.

-

Initiate the reaction by adding the GGCX-containing microsomal preparation.

-

Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Inject the reaction mixture into an HPLC system.

-

Separate the carboxylated and uncarboxylated peptides using a C18 reversed-phase column and a suitable solvent gradient (e.g., acetonitrile/water with trifluoroacetic acid).

-

Detect the fluorescent peptides using a fluorescence detector. The amount of carboxylated product is proportional to the GGCX activity.

In Vivo Metabolic Study in Rodents

This protocol outlines a general procedure for studying the metabolism and tissue distribution of MK-9 in a rodent model.

1. Animals and Diet:

-

Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Acclimate animals to a standard chow diet.

-

For specific studies, a vitamin K-deficient diet may be required. Prepare experimental diets supplemented with the desired concentration of Menaquinone-9 (e.g., 2.1 mg/kg of diet).[8][9]

2. Study Design and Dosing:

-

Divide animals into control and experimental groups.

-

Administer the respective diets for a specified duration (e.g., several weeks for chronic studies).

-

Monitor food intake and body weight regularly.

3. Sample Collection:

-

At the end of the study, euthanize the animals according to approved institutional guidelines.

-

Collect blood via cardiac puncture into tubes containing an anticoagulant. Separate plasma by centrifugation.

-

Dissect tissues of interest (e.g., liver, bone, kidney, brain, adipose tissue).

-

Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store all samples at -80°C until analysis.

4. Sample Analysis:

-

Extract menaquinones from plasma and tissue homogenates using a suitable organic solvent extraction method.

-

Quantify the concentrations of MK-9 and its potential metabolites (e.g., MK-4) using a validated HPLC or LC-MS/MS method.

Conclusion

Menaquinone-9 is a significant, yet understudied, member of the vitamin K2 family. Its role as a cofactor in vital physiological processes and its unique pharmacokinetic properties warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of MK-9. Future studies, particularly well-controlled human clinical trials, are needed to fully elucidate its bioavailability, efficacy, and mechanisms of action, including its potential interactions with signaling pathways beyond the classical vitamin K cycle.

References

- 1. Discrepancy in interactions and conformational dynamics of pregnane X receptor (PXR) bound to an agonist and a novel competitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A comparatively study of menaquinone-7 isolated from Cheonggukjang with vitamin K1 and menaquinone-4 on osteoblastic cells differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health [ouci.dntb.gov.ua]

- 7. Comparative uptake, metabolism, and utilization of menaquinone-4 and phylloquinone in human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Menaquinone-9: A Comprehensive Technical Guide on its Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a prominent member of the vitamin K2 family, is a lipid-soluble molecule crucial for a range of physiological processes in both prokaryotic and eukaryotic organisms. Characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain of nine isoprenoid units, its unique structure dictates its localization within cellular membranes and its diverse biological activities.[1] In vertebrates, MK-9 is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which is critical for the activation of proteins involved in blood coagulation and bone metabolism.[1][2] In bacteria, it serves as a vital electron carrier in the anaerobic respiratory chain.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and key signaling pathways of MK-9, supplemented with detailed experimental methodologies for its study.

Molecular Structure and Physicochemical Properties

Menaquinone-9 is distinguished by its naphthoquinone head and a long, unsaturated isoprenoid tail. This lipophilic side chain, composed of nine repeating isoprene (B109036) units in an all-trans configuration, is responsible for anchoring the molecule within the cell membrane.[1][3]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione[1][3] |

| Synonyms | MK-9, Vitamin K2(45)[1][4][5] |

| CAS Number | 523-39-7[1][6] |

| Molecular Formula | C₅₆H₈₀O₂[2][3][6] |

| Molecular Weight | 785.23 g/mol [2][6] |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to yellow crystalline solid[1] |

| Melting Point | 60-61 °C[1][2] |

| Boiling Point | 807.6 ± 65.0 °C (Predicted)[1] |

| Solubility | Soluble in Chloroform (B151607) (100 mg/ml); Slightly soluble in Benzene, Ethyl Acetate[1][4] |

| Stability | Light and temperature sensitive; Stable for ≥ 4 years at -20°C[1][5] |

| UV Absorption (λmax) | 249, 270, 315 nm[1][4] |

Biological Significance and Signaling Pathways

Menaquinone-9 plays a pivotal role as an enzymatic cofactor in eukaryotes and as an electron carrier in prokaryotes.

Role in Eukaryotic Gamma-Glutamyl Carboxylation (The Vitamin K Cycle)

In vertebrates, menaquinones are essential for the post-translational modification of vitamin K-dependent proteins (VKDPs).[1] MK-9 acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues on VKDPs.[1][4][7] This carboxylation is crucial for the calcium-binding capacity and subsequent biological activity of these proteins, which are involved in critical processes such as blood coagulation (e.g., prothrombin) and bone metabolism.[1][8]

The process, known as the vitamin K cycle, involves the oxidation of the reduced form of vitamin K (hydroquinone) to vitamin K epoxide by GGCX, providing the energy for carboxylation. The vitamin K epoxide is then recycled back to its active hydroquinone (B1673460) form by the enzyme vitamin K epoxide reductase (VKOR).[5]

Role in Bacterial Anaerobic Respiration

In many bacteria, particularly Gram-positive and facultative anaerobic species like Escherichia coli, menaquinones are integral to the anaerobic electron transport chain.[1][5] Menaquinone-9, in its reduced form (menaquinol-9), functions as a mobile electron carrier, transferring electrons from dehydrogenases (e.g., NADH dehydrogenase) to terminal reductases (e.g., nitrate (B79036) reductase).[1] This process is fundamental for generating a proton motive force for ATP synthesis under anaerobic conditions.[1]

Experimental Protocols

Extraction and Purification of Menaquinone-9 from Bacterial Biomass

This protocol outlines a common method for extracting and purifying MK-9 from bacterial cultures.

Protocol 1: Chloroform-Methanol Extraction [2]

-

Cell Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

-

Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol (B129727).

-

Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids, including menaquinones.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.

-

Storage: Store the dried extract at -20°C or lower under an inert atmosphere.

Protocol 2: Purification by Solid-Phase Extraction (SPE) [2]

-

Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a small volume of a non-polar solvent and load it onto the cartridge.

-

Washing: Wash the cartridge with a non-polar solvent to remove impurities.

-

Elution: Elute the menaquinones using a solvent of intermediate polarity (e.g., a mixture of n-hexane and diethyl ether).

-

Drying and Storage: Evaporate the solvent from the collected fraction and store the purified extract as described above.

Quantitative Analysis of Menaquinone-9

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the quantification of menaquinones.[2]

Protocol 3: HPLC Analysis [2][9]

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a UV or fluorescence detector, and an autosampler.

-

Mobile Phase: A mixture of organic solvents such as methanol and ethanol (B145695) (e.g., 95:5, v/v).

-

Standard Preparation: Prepare a series of standard solutions of authentic Menaquinone-9 at known concentrations.

-

Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 248 nm or 270 nm, or fluorescence detection (excitation: 243 nm, emission: 430 nm) following post-column reduction.

-

Injection Volume: 20 µL

-

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of MK-9 in the sample by comparing its peak area to the calibration curve.

For enhanced sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][9]

Prothrombin Assay for Biological Activity

The biological activity of MK-9 can be assessed by its ability to support the synthesis of active prothrombin in a vitamin K-deficient model.

Protocol 4: Prothrombin Time (PT) Assay [5][10][11]

-

Sample Collection: Collect blood samples in a tube containing 3.2% buffered sodium citrate.

-

Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

-

Assay Principle: Thromboplastin (tissue factor and phospholipid) and calcium chloride are added to the plasma sample to initiate the extrinsic coagulation pathway.

-

Measurement: The time (in seconds) for a fibrin (B1330869) clot to form is measured using optical or mechanical methods.

-

Interpretation: A decrease in prothrombin time in vitamin K-deficient subjects following administration of MK-9 indicates its biological activity.[5] The results are often expressed as the International Normalized Ratio (INR).[11][12]

Conclusion

Menaquinone-9 is a multifaceted molecule with indispensable roles in both eukaryotic and prokaryotic biology. Its well-defined chemical structure and properties are intrinsically linked to its function as a vital cofactor and electron carrier. A thorough understanding of its signaling pathways and the application of robust experimental protocols are paramount for advancing research and developing novel therapeutic strategies that target vitamin K-dependent processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 11. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 12. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Menaquinone-9 in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of menaquinone-9 (B191817) (MK-9), a form of vitamin K2, in fermented foods. It details the natural sources, microbial producers, and quantitative analysis of this vital nutrient. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the roles of menaquinones in health and disease.

Introduction to Menaquinone-9

Menaquinones, commonly known as vitamin K2, are a class of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] These molecules are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain. Menaquinone-9 (MK-9) possesses a side chain composed of nine isoprene (B109036) units. While other forms of vitamin K2, such as MK-4 and MK-7, are more widely known, MK-9 is a significant component in several fermented foods, particularly dairy products.[2][3]

The primary producers of menaquinones are bacteria, and thus, fermented foods are the richest dietary sources of these compounds.[4][5] The concentration and specific forms of menaquinones in these foods are highly dependent on the bacterial strains used in the fermentation process, the fermentation conditions, and the food matrix itself.[1]

Quantitative Data of Menaquinone-9 in Fermented Foods

The following table summarizes the quantitative data for menaquinone-9 (MK-9) and its partially hydrogenated form, tetrahydromenaquinone-9 (MK-9(4H)), in various fermented dairy products. The data has been compiled from multiple scientific studies to provide a comparative overview.

| Fermented Food Product | MK-9 Concentration (ng/g) | MK-9(4H) Concentration (ng/g) | Key Microbial Producers |

| Cheeses | |||

| Jarlsberg | - | 200 - 650 | Propionibacterium freudenreichii |

| Emmental | - | 200 - 650 | Propionibacterium freudenreichii |

| Swiss Cheese (general) | - | up to 468 | Propionibacterium freudenreichii |

| Raclette | up to 167 | up to 47 | Lactococcus lactis |

| Vacherin Fribourgeois | up to 149 | - | Lactococcus lactis |

| Danablu (8 months) | up to 323 | - | Lactococcus lactis |

| Tistrup (40 weeks) | Increased significantly with ripening | - | Lactococcus lactis |

| Cheddar | Variable | - | Lactococcus lactis |

| Appenzeller | Extremely low or undetected | up to 20 | - |

| Gruyère | Extremely low or undetected | - | - |

| Comte | - | up to 60 | - |

| Other Fermented Dairy | |||

| Kefir | ~50 | - | Various lactic acid bacteria |

Data compiled from multiple sources. Concentrations can vary significantly based on specific production methods and microbial strains used.[6][7][8][9][10]

Microbial Producers of Menaquinone-9

The synthesis of MK-9 in fermented foods is attributed to specific bacterial species used as starter cultures. The primary producers of MK-9 and its derivatives in dairy products are:

-

Lactococcus lactis : This species, particularly the subspecies cremoris, is a well-known producer of long-chain menaquinones, including MK-8 and MK-9.[11][12][13] L. lactis is a key starter culture in the production of many semi-hard cheeses like Cheddar, Raclette, and Vacherin.[8][14]

-

Propionibacterium freudenreichii : This bacterium is characteristic of Swiss-type cheeses such as Emmental and Jarlsberg. It is a major producer of tetrahydromenaquinone-9 (MK-9(4H)), a partially saturated form of MK-9.[4][6] The presence of MK-9(4H) is strongly correlated with the viable count of propionibacteria in the cheese.[6]

Experimental Protocols for Menaquinone-9 Quantification

The accurate quantification of MK-9 in complex food matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation and Extraction

The following is a generalized protocol for the extraction of menaquinones from fermented dairy products, adapted from various published methods.[1]

-

Homogenization : Weigh approximately 2 grams of the fermented food sample into a centrifuge tube.

-

Internal Standard Spiking : Add a known amount of an internal standard solution (e.g., d7-MK-9) to the sample to correct for extraction losses.

-

Extraction : Add 10 mL of 2-propanol followed by 10 mL of hexane (B92381) to the tube.

-

Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the lipid-soluble menaquinones.

-

Centrifugation : Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Supernatant Collection : Carefully collect the upper hexane layer containing the extracted lipids and menaquinones.

-

Evaporation : Evaporate the hexane extract to dryness under a stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried residue in 1 mL of the mobile phase used for the subsequent chromatographic analysis.

-

Filtration : Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC or LC-MS vial.

HPLC with Fluorescence Detection

This method relies on the native fluorescence of the reduced form of menaquinones.

-

Chromatographic Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Mobile Phase : An isocratic mixture of methanol (B129727) and ethanol (B145695) (e.g., 95:5, v/v).[1]

-

Flow Rate : 1.0 mL/min.[1]

-

Post-Column Reduction : A reduction column packed with zinc powder is placed between the analytical column and the fluorescence detector to convert menaquinones to their fluorescent hydroquinone (B1673460) form.[1][6]

-

Fluorescence Detection : Excitation wavelength of 243 nm and an emission wavelength of 430 nm.[1]

-

Injection Volume : 20 µL.[1]

LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and specificity for the quantification of MK-9.

-

Chromatographic Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[1]

-

Mobile Phase : A gradient elution using:

-

Mobile Phase A: 5 mM Ammonium formate (B1220265) with 0.1% formic acid in water.[1]

-

Mobile Phase B: Methanol with 0.1% formic acid.[1]

-

-

Gradient Program : A typical gradient starts at 90% B, increases to 100% B over 5 minutes, holds for 2 minutes, and then returns to the initial conditions.[1]

-

Flow Rate : 0.4 mL/min.[1]

-

Ion Source : Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (H-ESI) in positive ion mode.[1]

-

Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both MK-9 and the internal standard.[1]

Visualizations

Experimental Workflow for MK-9 Quantification

Menaquinone Biosynthesis Pathway in Lactococcus lactis

Conclusion

Fermented dairy products, particularly certain types of cheese, are significant natural sources of menaquinone-9. The presence and concentration of MK-9 and its derivatives are directly linked to the metabolic activity of specific bacterial cultures, namely Lactococcus lactis and Propionibacterium freudenreichii. The detailed analytical protocols provided in this guide offer a framework for the accurate quantification of MK-9 in these complex food matrices, which is crucial for nutritional assessment and further research into the health benefits of this important vitamin K2 variant. This information is vital for the development of functional foods and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative measurement of vitamin K2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Vitamin K Forms Exist in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K2 - Wikipedia [en.wikipedia.org]

- 5. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Determination of vitamin K composition of fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering Lactococcus lactis for Increased Vitamin K2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]

- 14. Lactococcus lactis - Wikipedia [en.wikipedia.org]

The Role of Menaquinone-9 in Cardiovascular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menaquinone-9 (MK-9), a long-chain subtype of vitamin K2, is emerging as a significant micronutrient in the realm of cardiovascular health. Predominantly found in fermented dairy products, MK-9 is garnering attention for its potential role in mitigating the risks of cardiovascular disease (CVD). This technical guide synthesizes the current scientific evidence on the mechanisms of action, key experimental findings, and relevant methodologies for studying the impact of MK-9 on cardiovascular health. While clinical intervention trials have largely focused on other menaquinones like MK-7, robust observational data from large-scale cohort studies, such as the Rotterdam and Prospect-EPIC studies, have consistently associated higher dietary intake of long-chain menaquinones, including MK-9, with a reduced incidence of coronary heart disease and aortic calcification. The primary mechanism of action is attributed to the vitamin K-dependent activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key cardiovascular assessments, and a summary of the quantitative data from pivotal studies to inform future research and drug development in this promising area.

Introduction: The Significance of Menaquinone-9

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes. While vitamin K1 (phylloquinone) is primarily involved in hepatic coagulation factor synthesis, vitamin K2 (menaquinones) plays a crucial role in extrahepatic tissues. Menaquinones are characterized by the length of their isoprenoid side chain, denoted as MK-n. Menaquinone-9 (MK-9) is a long-chain menaquinone found in fermented foods, particularly cheeses.[1][2] Its longer half-life compared to phylloquinone and shorter-chain menaquinones like MK-4 suggests a greater bioavailability for extrahepatic tissues, including the vasculature.[3][4]

Observational studies have highlighted a significant inverse relationship between the intake of long-chain menaquinones and the risk of cardiovascular disease.[5][6] This has spurred interest in the specific role of MK-9 in the prevention and potential modulation of cardiovascular pathologies, primarily through its action on vitamin K-dependent proteins that regulate calcium homeostasis in the arterial wall.

Mechanism of Action: The Vitamin K Cycle and MGP Carboxylation

The principal mechanism by which MK-9 is thought to exert its cardiovascular benefits is through the post-translational modification of vitamin K-dependent proteins (VKDPs). In the vasculature, the most critical of these is the Matrix Gla Protein (MGP).[7] MGP is a potent inhibitor of vascular calcification.[8] However, for MGP to be biologically active, it must undergo carboxylation, a process in which glutamic acid (Glu) residues are converted to gamma-carboxyglutamic acid (Gla) residues. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and requires vitamin K as an essential cofactor.[9]

Uncarboxylated MGP (ucMGP) is inactive and is associated with an increased risk of arterial calcification.[10] Menaquinone-9, upon ingestion, participates in the vitamin K cycle within the vascular smooth muscle cells, enabling the carboxylation and subsequent activation of MGP. Activated, carboxylated MGP (cMGP) can then effectively bind to calcium ions and inhibit the formation and growth of hydroxyapatite (B223615) crystals in the arterial wall, thereby preventing vascular calcification.[11]

Another VKDP of interest in the cardiovascular system is the Growth Arrest-Specific 6 (Gas6) protein. Gas6 is involved in regulating cell survival and apoptosis in vascular smooth muscle cells and endothelial cells.[12][13] Its activation is also dependent on vitamin K-mediated carboxylation.

Signaling Pathway: Vitamin K-Dependent Carboxylation of MGP

Quantitative Data from Key Observational Studies

While randomized controlled trials specifically investigating MK-9 are lacking, large-scale observational studies have provided compelling data on the association between long-chain menaquinone intake and cardiovascular health.

Table 1: The Rotterdam Study - Menaquinone Intake and Cardiovascular Outcomes [5][14][15]

| Outcome | Tertile of Menaquinone Intake | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) |

| CHD Mortality | Middle vs. Lower | 0.73 | 0.45 - 1.17 |

| Upper vs. Lower | 0.43 | 0.24 - 0.77 | |

| All-Cause Mortality | Middle vs. Lower | 0.91 | 0.75 - 1.09 |

| Upper vs. Lower | 0.74 | 0.59 - 0.92 | |

| Severe Aortic Calcification | Middle vs. Lower | 0.71 | 0.50 - 1.00 |

| Upper vs. Lower | 0.48 | 0.32 - 0.71 |

The Rotterdam Study was a prospective, population-based study of 4,807 men and women aged 55 and older, with an average follow-up of 7.2 years.

Table 2: The Prospect-EPIC Cohort - Menaquinone Intake and Coronary Heart Disease [5][6][16]

| Menaquinone Subtypes | Hazard Ratio (HR) per 10 µ g/day Increase in Intake | 95% Confidence Interval (CI) |

| Total Vitamin K2 | 0.91 | 0.85 - 1.00 |

| MK-7, MK-8, & MK-9 | Association was mainly attributed to these long-chain menaquinones. | - |

The Prospect-EPIC cohort study included 16,057 women aged 49-70, with a mean follow-up of 8.1 years.

Experimental Protocols for Assessing Cardiovascular Health

The following are detailed methodologies for key experiments commonly cited in studies on vitamin K and cardiovascular health. These protocols provide a framework for designing studies to investigate the effects of Menaquinone-9.

Measurement of Arterial Stiffness: Pulse Wave Velocity (PWV)

Pulse wave velocity is a non-invasive method to assess arterial stiffness, a key indicator of cardiovascular risk. Carotid-femoral PWV (cfPWV) is considered the gold standard.[13][17][18]

Protocol:

-

Patient Preparation: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. Blood pressure is measured with a semi-automatic oscillometric device.[13]

-

Waveform Acquisition: High-fidelity applanation tonometry is used to sequentially record pressure waveforms at the carotid and femoral arteries. An electrocardiogram (ECG) is used as a timing reference.

-

Transit Time Calculation: The "foot" of the pressure wave, identified as the point of sharp systolic upstroke, is used to determine the transit time (Δt) between the two recording sites. This is typically calculated as the time difference between the R-wave of the ECG and the foot of the pressure wave at each location.[18]

-

Distance Measurement: The distance (D) between the carotid and femoral recording sites is measured over the body surface with a tape measure. A common approach is to subtract the distance from the suprasternal notch to the carotid site from the distance from the suprasternal notch to the femoral site.

-

PWV Calculation: PWV is calculated as D / Δt and is expressed in meters per second (m/s).[18]

Experimental Workflow: Pulse Wave Velocity Measurement

Assessment of Atherosclerosis: Carotid Intima-Media Thickness (CIMT)

CIMT measurement using B-mode ultrasound is a non-invasive method to assess the thickness of the innermost layers of the carotid artery, providing a surrogate marker for atherosclerosis.[1][3]

Protocol:

-

Patient Positioning: The patient is in a supine position with the head turned away from the side being examined.

-

Image Acquisition: A high-resolution B-mode ultrasound system with a linear array transducer (typically 7.5 MHz or higher) is used. Longitudinal images of the common carotid artery, carotid bifurcation, and internal carotid artery are obtained.

-

Measurement Location: Measurements are typically performed on the far wall of the distal common carotid artery, 1-2 cm proximal to the bifurcation, as this area is relatively free of plaque.

-

IMT Measurement: The IMT is defined as the distance between the leading edge of the lumen-intima interface and the leading edge of the media-adventitia interface. Automated edge-detection software is often used for more reproducible measurements. Multiple measurements are taken and averaged.[12]

-

Data Analysis: The mean CIMT is calculated for both the left and right carotid arteries.

Quantification of Vitamin K Status: Dephosphorylated-Uncarboxylated MGP (dp-ucMGP) ELISA

The level of circulating dp-ucMGP is a sensitive biomarker for vascular vitamin K status. Higher levels indicate a greater degree of MGP that has not been carboxylated, suggesting a vitamin K deficiency.

Protocol (based on a sandwich ELISA principle):

-

Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for dp-ucMGP.

-

Sample and Standard Incubation: Patient plasma or serum samples, along with a series of known standards, are added to the wells. The plate is incubated to allow the dp-ucMGP to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Incubation: A second, biotinylated monoclonal antibody that recognizes a different epitope on dp-ucMGP is added to the wells and the plate is incubated.

-

Washing: The plate is washed again to remove unbound detection antibody.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Washing: A final wash removes unbound enzyme conjugate.

-

Substrate Reaction: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: A standard curve is generated from the standards, and the concentration of dp-ucMGP in the patient samples is determined by interpolation.

Logical Relationship: From MK-9 Intake to Cardiovascular Outcome Assessment

Future Directions and Considerations for Drug Development

The current body of evidence, largely from observational studies, strongly suggests a protective role for long-chain menaquinones, including MK-9, in cardiovascular health. However, to establish causality and to inform potential therapeutic applications, further research is imperative.

-

Clinical Intervention Trials: There is a critical need for randomized controlled trials specifically designed to evaluate the efficacy of MK-9 supplementation on cardiovascular endpoints such as the progression of arterial calcification, arterial stiffness, and the incidence of cardiovascular events.

-

Bioavailability and Pharmacokinetics: Further studies are needed to fully elucidate the bioavailability, tissue distribution, and metabolism of MK-9 in humans to determine optimal dosing for cardiovascular benefits.

-

Mechanism of Action: While the MGP carboxylation pathway is well-established, further research could explore other potential mechanisms through which MK-9 may influence cardiovascular health, including its effects on other VKDPs like Gas6 and potential anti-inflammatory or antioxidant properties.

-

Drug Development: For drug development professionals, MK-9 represents a promising candidate for the development of novel therapies for the prevention and treatment of vascular calcification and related cardiovascular diseases. Its natural origin and favorable safety profile make it an attractive molecule for further investigation.

Conclusion

Menaquinone-9 is a long-chain vitamin K2 with a compelling, albeit primarily observational, evidence base supporting its role in promoting cardiovascular health. Its fundamental mechanism of action through the carboxylation of Matrix Gla Protein addresses a key pathological process in the development of atherosclerosis and arterial stiffness. While more targeted clinical research is needed to fully delineate its therapeutic potential, the existing data provides a strong rationale for its consideration in future cardiovascular research and drug development endeavors. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of the role of MK-9 in the prevention and management of cardiovascular disease.

References

- 1. scispace.com [scispace.com]

- 2. karger.com [karger.com]

- 3. Measurement of carotid intima-media thickness to assess progression and regression of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary intake of menaquinone is associated with a reduced risk of coronary heart disease: the Rotterdam Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news.cision.com [news.cision.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Matrix Gla protein synthesis and gamma-carboxylation in the aortic vessel wall and proliferating vascular smooth muscle cells--a cell system which resembles the system in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dephosphorylated-uncarboxylated Matrix Gla protein concentration is predictive of vitamin K status and is correlated with vascular calcification in a cohort of hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Algorithms to measure carotid intima-media thickness in trials: a comparison of reproducibility, rate of progression and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Measuring the Carotid to Femoral Pulse Wave Velocity Cf-PWV to Evaluate Arterial Stiffness [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. viasonix.com [viasonix.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Measurement of aortic stiffness | European Society of Hypertension [eshonline.org]

- 18. A Practical Protocol to Measure Common Carotid Artery Intima-media Thickness - PMC [pmc.ncbi.nlm.nih.gov]

Menaquinone-9's Prothrombogenic Potential: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a family of essential fat-soluble vitamins crucial for hemostasis. The two primary natural forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Menaquinones, designated as MK-n where 'n' is the number of isoprenoid units in the side chain, are primarily of bacterial origin and found in fermented foods and animal products. Menaquinone-9 (MK-9) is a long-chain menaquinone that, like other vitamin K forms, plays a role in the coagulation cascade. However, its specific activity as a prothrombogenic agent is a subject of interest, particularly in comparison to other menaquinone homologs. This technical guide provides an in-depth analysis of the prothrombogenic activity of Menaquinone-9, summarizing key experimental data and methodologies.

The primary mechanism of action for all vitamin K forms is as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins.[1] These Gla residues are essential for the calcium-binding capacity of several coagulation factors, namely factors II (prothrombin), VII, IX, and X, which is a prerequisite for their activation and participation in the coagulation cascade.[1][2]

Core Mechanism: The Vitamin K Cycle and Coagulation

The prothrombogenic activity of menaquinones is intrinsically linked to the Vitamin K cycle. In this cycle, the reduced form of vitamin K (hydroquinone) is a necessary cofactor for the γ-glutamyl carboxylase enzyme to carboxylate vitamin K-dependent coagulation factors. This process oxidizes vitamin K to its epoxide form. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, and a reductase further reduces it to the active hydroquinone (B1673460) form. The anticoagulant drug warfarin (B611796) exerts its effect by inhibiting VKOR, thus disrupting the recycling of vitamin K and leading to the production of under-carboxylated, inactive coagulation factors.

Comparative Prothrombogenic Activity of Menaquinone Homologs

The length of the isoprenoid side chain of menaquinones has a significant impact on their biological activity, including their efficacy in promoting coagulation. A key study investigated the effects of various menaquinone homologs on blood coagulation in a rat model of warfarin-induced hypoprothrombinemia. The findings of this study are summarized in the table below.

| Menaquinone Homolog | Effect on Hypoprothrombinemia | Plasma Detection | Liver Detection |

| MK-4, MK-5, MK-6 | Markedly Improved | Detected | Increased |

| MK-7, MK-8 | Slightly Improved | Detected | Increased |